(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid
Description
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-chlorophenyl substituent. Its CAS registry number is 500789-05-9 . The Boc group enhances solubility and stability during synthetic processes, while the 2-chlorophenyl moiety contributes to steric and electronic effects critical for interactions in medicinal chemistry applications, such as enzyme inhibition or receptor binding. This compound is widely utilized as a building block in peptide synthesis and drug discovery, particularly for developing anticancer agents and protease inhibitors . Its (R)-configuration at the stereogenic center is essential for enantioselective biological activity, as demonstrated in studies comparing its efficacy with (S)-isomers .
Properties
IUPAC Name |
(3R)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKHFGREKMCWAU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375870 | |
| Record name | (R)-N-Boc-2-Chloro-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500789-05-9 | |
| Record name | (βR)-2-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-N-Boc-2-Chloro-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Protection of Amine Group
- Reagents : Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine or sodium bicarbonate).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure :
- Dissolve the starting material (e.g., (R)-phenylalanine derivative) in DCM.
- Add triethylamine to neutralize any acidic by-products.
- Slowly add (Boc)2O while maintaining a temperature of 0–5°C.
- Stir the reaction mixture at room temperature for several hours until completion.
- Outcome : Formation of Boc-protected amino acid derivative.
Step 2: Introduction of Chlorophenyl Group
- Reagents : Chlorinated phenyl derivatives or chlorinating agents.
- Catalysts : Palladium-based catalysts may be used for coupling reactions.
- Procedure :
- React the Boc-protected intermediate with a suitable chlorinated phenyl compound under coupling conditions.
- Use a solvent such as toluene or acetonitrile for optimal solubility.
- Heat gently if required to drive the reaction forward.
- Outcome : Formation of Boc-protected amino acid with a chlorophenyl moiety.
Step 3: Final Deprotection and Acidification
- Reagents : Hydrochloric acid or trifluoroacetic acid (TFA).
- Procedure :
- Treat the intermediate with TFA to remove any protecting groups.
- Adjust pH using an aqueous base or acid to isolate the final product as a solid precipitate.
- Outcome : Crystalline this compound.
Optimization Parameters
The following parameters are critical for optimizing yield and purity:
| Parameter | Optimal Conditions |
|---|---|
| Temperature | Maintain low temperatures during Boc protection to prevent side reactions. |
| Solvent Choice | Use solvents like DCM for Boc addition and polar solvents like acetonitrile for coupling reactions. |
| Reaction Time | Ensure sufficient time for complete conversion in each step, typically ranging from hours to overnight reactions. |
| Purification Method | Employ recrystallization or column chromatography for purification of intermediates and final product. |
Data Table: Reagent Quantities and Yields
| Step | Reagents | Quantity Used | Yield (%) |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate ((Boc)2O), triethylamine | Stoichiometric amounts based on starting material | ~90–95% |
| Chlorophenyl Substitution | Chlorinated phenyl derivative | Slight excess | ~80–85% |
| Final Deprotection | Trifluoroacetic acid | Catalytic amounts | ~85–90% |
Notes on Stereochemical Integrity
Maintaining stereochemical integrity during synthesis is crucial for obtaining the desired (R)-enantiomer. The following precautions are recommended:
- Use enantiomerically pure starting materials.
- Avoid high temperatures that may lead to racemization.
- Monitor reactions using chiral HPLC or NMR spectroscopy to confirm stereochemical retention.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to the corresponding alcohol, and the alcohol can be oxidized back to the carboxylic acid.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid typically involves the coupling of tert-butoxycarbonyl-protected amino acids with chlorinated phenyl derivatives. This compound can also be used as a precursor for various derivatives that exhibit enhanced biological activity or altered pharmacokinetic properties.
Medicinal Chemistry
In medicinal chemistry, this compound has been utilized as an intermediate in the development of drugs targeting various biological pathways. Its structure allows for modifications that can enhance binding affinity to specific receptors or enzymes.
- Example Case Study : Research has shown that derivatives of this compound can inhibit certain enzymes involved in cancer progression, making them potential candidates for anticancer drug development.
Peptide Synthesis
The Boc group is widely used in peptide synthesis due to its ability to protect amino groups from undesired reactions during coupling processes. This compound can be integrated into peptide sequences to confer specific biological activities.
- Example Application : In the synthesis of peptide mimetics, this compound serves as a key building block that allows for the introduction of chirality and functional diversity.
Agricultural Chemistry
The compound's chlorinated phenyl moiety may impart herbicidal or fungicidal properties, making it a candidate for agrochemical applications. Research into its efficacy against specific pests or diseases could lead to new formulations in agricultural practices.
Studies have indicated that compounds containing the (R)-3-amino-3-(2-chlorophenyl)propionic acid structure exhibit various biological activities, including:
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains.
- Antiviral Activity : Investigations into its potential as an antiviral agent are ongoing, particularly concerning its mechanism of action against viral replication.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions. The 2-chlorophenyl group can participate in various interactions, including hydrophobic interactions and π-π stacking, which are important in biological systems. The compound can also act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ primarily in substituent position (e.g., 2-chloro vs. 3-chloro or 4-chlorophenyl) and stereochemistry (R vs. S). Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Position : The 2-chlorophenyl group in the reference compound confers distinct steric hindrance compared to 4-chlorophenyl analogues, affecting binding affinity in enzyme-substrate interactions. For example, 4-chlorophenyl derivatives (e.g., 284493-67-0) exhibit reduced steric clash in flat binding pockets but lower selectivity in chiral environments .
- Stereochemistry : The (R)-enantiomer of the reference compound demonstrates >10-fold higher activity in inhibiting cancer cell proliferation compared to its (S)-counterpart, as observed in studies on type D (R-configured) vs. type L (S-configured) inhibitors .
- Dichlorophenyl Analogues : Compounds like 500788-90-9 show enhanced lipophilicity and antimicrobial potency due to the electron-withdrawing 2,4-dichloro substituent, but they exhibit higher cytotoxicity in mammalian cells .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of solubility and logP values highlights critical differences:
| Compound (CAS) | Solubility (PBS, pH 7.4) | logP | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|---|
| 500789-05-9 (reference) | 0.12 mg/mL | 2.8 | 4.2 h |
| 284493-67-0 (4-Cl) | 0.09 mg/mL | 3.1 | 3.5 h |
| 499995-81-2 (4-Cl, butanoic) | 0.05 mg/mL | 3.5 | 2.8 h |
Implications :
- The reference compound’s higher solubility (0.12 mg/mL) compared to 4-chlorophenyl derivatives makes it more suitable for aqueous-phase reactions in drug formulation.
- Increased logP in dichlorophenyl analogues correlates with improved membrane permeability but also higher hepatotoxicity risks .
Biological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, commonly referred to as Boc-2-Cl-Phe, is a synthetic compound notable for its role in organic synthesis and potential therapeutic applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a 2-chlorophenyl moiety, making it a valuable intermediate in the synthesis of peptides and other biologically active molecules.
- Molecular Formula : C₁₄H₁₈ClNO₄
- Molecular Weight : 299.75 g/mol
- CAS Number : 500789-05-9
- Boiling Point : Not available
- Solubility : High gastrointestinal absorption, indicating good bioavailability .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₄ |
| Molecular Weight | 299.75 g/mol |
| CAS Number | 500789-05-9 |
| GI Absorption | High |
| Number of H-bond Acceptors | 4 |
| Number of H-bond Donors | 2 |
Biological Activity
The biological activity of this compound is primarily linked to its function as a protected amino acid. Upon deprotection, the free amino group can engage in peptide bond formation and other biochemical interactions essential for various biological processes.
- Peptide Synthesis : The Boc group serves as a protective group that can be removed under mild acidic conditions, allowing the amino group to react with carboxylic acids to form peptides.
- Enzyme Interaction : The chlorophenyl group enhances the compound's ability to interact with specific enzymes, potentially influencing their activity and specificity .
Applications in Drug Development
The compound has been investigated for its potential use in drug development, particularly as a precursor for protease inhibitors and other therapeutic agents. Its structural properties allow it to be modified into various derivatives that may exhibit enhanced biological activity.
Case Studies
- Protease Inhibitors : Research indicates that derivatives of this compound can serve as effective protease inhibitors, which are crucial in treating viral infections and certain cancers.
- Peptide Therapeutics : Studies have shown that peptides synthesized from this compound exhibit promising activity against specific biological targets, suggesting its utility in developing new therapeutic agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | Similar peptide synthesis applications |
| (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | Variations in enzyme inhibition potency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid?
- Methodology :
- The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group. For example, (R)-3-amino-3-(2-chlorophenyl)propanoic acid is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaOH or EtN) to introduce the Boc group .
- Coupling reactions (e.g., with 4-iodophenyl derivatives) are employed to introduce aromatic substituents, as seen in analogous syntheses of Boc-protected phenylpropanoic acids .
- Purification often involves recrystallization or HPLC to achieve >95% purity, as noted in protocols for structurally similar compounds .
Q. How is enantiomeric purity confirmed for this compound?
- Methodology :
- Chiral HPLC is the gold standard, using columns like Chiralpak AD-H or OD-H with mobile phases optimized for separation of enantiomers. Retention times are compared to racemic mixtures or reference standards .
- Optical rotation measurements ([α]) are performed in solvents like methanol or water, with deviations from literature values indicating impurities .
- X-ray crystallography may resolve absolute configuration, especially when stereochemical ambiguities arise during synthesis .
Q. What purification strategies are effective for removing byproducts (e.g., diastereomers or unreacted starting materials)?
- Methodology :
- Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used for initial purification .
- Preparative HPLC with C18 columns and acetonitrile/water gradients resolves closely related impurities, as demonstrated for Boc-protected amino acid derivatives .
- Acid-base extraction exploits the compound’s carboxylic acid group: extraction into aqueous base (e.g., NaHCO), followed by acidification and filtration .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., 2-chloro vs. 3-trifluoromethyl) influence reactivity in coupling reactions?
- Methodology :
- Electron-withdrawing groups (e.g., Cl, CF) deactivate the aryl ring, requiring harsher conditions (e.g., Pd-catalyzed cross-coupling at elevated temperatures) compared to electron-donating substituents .
- Steric effects : Ortho-substituents (e.g., 2-chloro) hinder coupling reactions, necessitating bulky ligands (e.g., XPhos) to stabilize catalytic intermediates .
- Comparative studies using Hammett parameters (σ values) correlate substituent electronic effects with reaction yields .
Q. What analytical approaches resolve contradictions in biological activity data for analogs of this compound?
- Methodology :
- Structure-activity relationship (SAR) studies systematically vary substituents (e.g., 2-chloro vs. 3-fluoro) and measure activity in assays (e.g., enzyme inhibition). Discrepancies arise from differences in steric bulk or electronic effects .
- Metabolic stability assays (e.g., liver microsomes) identify rapid degradation of certain analogs, explaining inconsistent in vitro vs. in vivo results .
- Molecular docking predicts binding modes to targets (e.g., kinases), highlighting how minor structural changes alter interactions .
Q. How can reaction conditions be optimized to minimize racemization during Boc protection?
- Methodology :
- Low-temperature reactions (0–5°C) reduce base-catalyzed racemization, as shown in Boc protection of serine derivatives .
- Mild bases (e.g., NaHCO) are preferred over strong bases (e.g., NaOH) to preserve stereochemical integrity .
- In situ monitoring by chiral HPLC detects early racemization, allowing real-time adjustments to reaction parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
